Cas no 100940-60-1 (Triethyl Phosphonoacetate-13C2)
Triethyl Phosphonoacetate-13C2 Chemical and Physical Properties
Names and Identifiers
-
- Acetic-13C2 acid,2-(diethoxyphosphinyl)-, ethyl ester
- ethyl 2-diethoxyphosphorylacetate
- Triethyl Phosphonoacetate-13C2
- (Diethoxyphosphinyl)·acetic-13C2 acid ethyl ester
- 13C Labeled triethyl phosphonoacetate
- (Diethoxyphosphinyl)acetic-13C2 acid ethyl ester
- TRIETHYL PHOSPHONOACETATE-13C2, 99 ATOM % 13C
- J-000285
- Ethyl 2-(diethoxyphosphoryl)acetate-13C2
- AKOS015915629
- 100940-60-1
- Triethyl phosphonoacetate-13c2,99 atom % 13c
- Acetic-13C2 acid, 2-(diethoxyphosphinyl)-, ethyl ester
- Carbethoxymethyldiethyl phosphonate-C13
- HY-Y0677S
- DTXSID50448099
- CS-0103248
- ETHYL 2-(DIETHOXYPHOSPHORYL)(1,2-(1)(3)C?)ACETATE
-
- MDL: MFCD00064452
- Inchi: 1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1,8+1
- InChI Key: GGUBFICZYGKNTD-BFGUONQLSA-N
- SMILES: P([13CH2][13C](=O)OCC)(=O)(OCC)OCC
Computed Properties
- Exact Mass: 224.08141
- Monoisotopic Mass: 226.08807031g/mol
- Isotope Atom Count: 2
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 8
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.5
- Topological Polar Surface Area: 61.8Ų
Experimental Properties
- Color/Form: solid
- Density: 1.13 g/mL at 25 °C(lit.)
- Melting Point: Not available
- Boiling Point: 142-145 °C/9 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.431(lit.)
- PSA: 61.83
- LogP: 1.81560
- Solubility: Not determined
- Vapor Pressure: Not available
Triethyl Phosphonoacetate-13C2 Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Risk Phrases:36/37/38
- Safety Term:Hazard Codes XiRisk Statements 36/37/38Safety Statements 26-36WGK Germany 3
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Triethyl Phosphonoacetate-13C2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 283843-1G |
Triethyl Phosphonoacetate-13C2 |
100940-60-1 | 1g |
¥6378.48 | 2023-12-09 | ||
| TRC | T777003-25mg |
Triethyl Phosphonoacetate-13C2 |
100940-60-1 | 25mg |
$201.00 | 2023-05-17 | ||
| TRC | T777003-100mg |
Triethyl Phosphonoacetate-13C2 |
100940-60-1 | 100mg |
$793.00 | 2023-05-17 | ||
| TRC | T777003-250mg |
Triethyl Phosphonoacetate-13C2 |
100940-60-1 | 250mg |
$1596.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-258290-1 g |
Triethyl phosphonoacetate-13C2, |
100940-60-1 | 1g |
¥4,325.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-258290-1g |
Triethyl phosphonoacetate-13C2, |
100940-60-1 | 1g |
¥4325.00 | 2023-09-05 | ||
| A2B Chem LLC | AA04028-100mg |
Acetic-13C2 acid, 2-(diethoxyphosphinyl)-, ethyl ester |
100940-60-1 | 100mg |
$913.00 | 2024-01-05 | ||
| A2B Chem LLC | AA04028-1g |
Acetic-13C2 acid, 2-(diethoxyphosphinyl)-, ethyl ester |
100940-60-1 | 99 atom% ¹³C | 1g |
$3079.00 | 2024-04-20 | |
| Ambeed | A502838-1kg |
Ethyl 2-(diethoxyphosphoryl)acetate-13C2 |
100940-60-1 | 98% +98%atom%13C | 1kg |
$22.0 | 2025-03-04 |
Triethyl Phosphonoacetate-13C2 Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on Triethyl Phosphonoacetate-13C2
Triethyl Phosphonoacetate-13C2: A Comprehensive Overview
Triethyl Phosphonoacetate-13C2, also known by its CAS number 100940-60-1, is a significant compound in the field of organic chemistry. This compound is widely recognized for its role in various chemical reactions, particularly in the synthesis of bioactive molecules and as a reagent in organophosphorus chemistry. The 13C2 designation indicates that the compound contains two carbon atoms enriched with the isotope carbon-13, which is often utilized in nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and reaction mechanism studies.
The structure of Triethyl Phosphonoacetate-13C2 consists of a central phosphorus atom bonded to three ethyl groups and an acetate group. This configuration makes it highly versatile in chemical transformations. Recent studies have highlighted its utility in the synthesis of phosphorylated intermediates, which are crucial in drug discovery and agrochemical development. For instance, researchers have employed this compound to synthesize bioactive phosphonates that exhibit potential antifungal and antibacterial activities.
In terms of physical properties, Triethyl Phosphonoacetate-13C2 is typically a colorless liquid with a moderate boiling point, making it suitable for use under various reaction conditions. Its stability under thermal and oxidative conditions has been extensively studied, with findings indicating that it remains stable under mild reaction conditions but can undergo decomposition under harsher environments. These properties make it an ideal candidate for use in both laboratory settings and industrial applications.
The application of Triethyl Phosphonoacetate-13C2 extends beyond traditional organic synthesis. Recent advancements have explored its role in catalytic processes, where it serves as a co-catalyst or ligand in transition metal-catalyzed reactions. For example, studies published in 2023 demonstrated its effectiveness in facilitating asymmetric induction in organocatalytic reactions, leading to the formation of enantioselective products. Such findings underscore its potential in the development of more efficient and selective synthetic methodologies.
In addition to its synthetic applications, Triethyl Phosphonoacetate-13C2 has found utility in analytical chemistry. Its isotopic enrichment makes it an invaluable tool for studying reaction mechanisms via NMR spectroscopy. Researchers have utilized this compound to probe the stereochemical outcomes of various transformations, providing insights into the dynamics of phosphonate-based reactions.
From an environmental perspective, the ecological impact of Triethyl Phosphonoacetate-13C2 has been a topic of recent research interest. Studies have evaluated its biodegradation pathways and toxicity profiles, with results indicating that it exhibits low toxicity to aquatic organisms under standard testing conditions. These findings are crucial for ensuring safe handling and disposal practices within industrial settings.
In conclusion, Triethyl Phosphonoacetate-13C2 stands as a pivotal compound in modern organic chemistry. Its unique structure, coupled with its versatile reactivity and isotopic properties, continues to drive innovation across diverse research domains. As ongoing studies uncover new applications and mechanisms involving this compound, its significance in both academic and industrial contexts is expected to grow further.
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